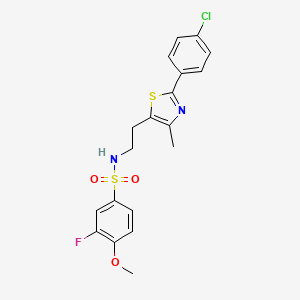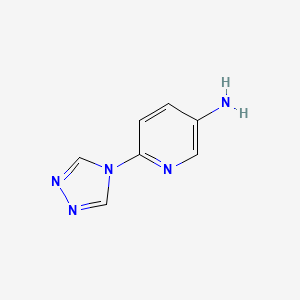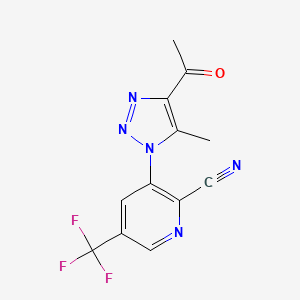
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide, which is a functional group characterized by the presence of a sulfur atom connected to two oxygen atoms via double bonds, and to an amine group. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and compared with experimental data. These properties include melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Anticancer Applications
One of the primary applications of derivatives similar to N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is in anticancer research. A study on novel aminothiazole-paeonol derivatives highlighted their synthesis and evaluation against seven cancer cell lines, demonstrating significant anticancer potential, especially against human gastric adenocarcinoma and colorectal adenocarcinoma. These compounds were found to be superior to 5-fluorouracil in terms of potency and lower cytotoxicity towards fibroblasts, indicating their promise as lead compounds for developing new anticancer agents (Tsai et al., 2016).
Antimicrobial and Antifungal Activities
The chemical has been explored for its antimicrobial and antifungal capabilities. A study synthesizing novel chiral and achiral benzenesulfonamides bearing the 1,3,4-oxadiazole moiety tested these compounds for their anti-HIV and antifungal activities. This suggests potential applications in designing drugs targeting infectious diseases (Zareef et al., 2007).
Enzyme Inhibitory Activities
Research into the enzyme inhibitory activities of such compounds has shown promising results. For example, a study on the synthesis and enzyme inhibitory activities of new 3,4,5-trisubstituted-1,2,4-triazole analogues demonstrated significant inhibitory potential against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes. These findings are instrumental for the development of treatments for conditions such as glaucoma, Alzheimer's disease, and myasthenia gravis (Virk et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O3S2/c1-12-18(27-19(23-12)13-3-5-14(20)6-4-13)9-10-22-28(24,25)15-7-8-17(26-2)16(21)11-15/h3-8,11,22H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARFGTPBWXFBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2710328.png)

![4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2710333.png)

![2-chloro-N-[3-cyano-7,7-dimethyl-5-[(E)-2-pyridin-2-ylethenyl]-6H-1-benzothiophen-2-yl]acetamide](/img/structure/B2710335.png)

![4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine](/img/structure/B2710337.png)
![(1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2710340.png)

![(E)-5-bromo-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2710345.png)
![2-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B2710347.png)
![4-[(4-tert-butylphenyl)-oxomethyl]-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2710348.png)

